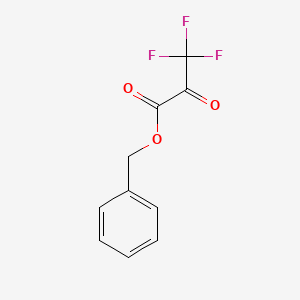

Benzyl 3,3,3-trifluoro-2-oxopropanoate

CAS No.:

Cat. No.: VC13884735

Molecular Formula: C10H7F3O3

Molecular Weight: 232.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7F3O3 |

|---|---|

| Molecular Weight | 232.16 g/mol |

| IUPAC Name | benzyl 3,3,3-trifluoro-2-oxopropanoate |

| Standard InChI | InChI=1S/C10H7F3O3/c11-10(12,13)8(14)9(15)16-6-7-4-2-1-3-5-7/h1-5H,6H2 |

| Standard InChI Key | ONBNKIRXWKYVJL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)C(=O)C(F)(F)F |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(=O)C(F)(F)F |

Introduction

Synthesis

The synthesis of Benzyl 3,3,3-trifluoro-2-oxopropanoate could involve the esterification of 3,3,3-trifluoro-2-oxopropanoic acid with benzyl alcohol. This process typically requires a catalyst like sulfuric acid or an acid chloride method to facilitate the reaction.

Potential Applications

-

Organic Synthesis: Fluorinated compounds are valuable in organic synthesis due to their ability to participate in various reactions, such as nucleophilic substitutions and additions.

-

Pharmaceutical Chemistry: The trifluoromethyl group is known to enhance the bioavailability and stability of pharmaceutical compounds, making derivatives like Benzyl 3,3,3-trifluoro-2-oxopropanoate potentially useful in drug development.

Research Findings

While specific research findings on Benzyl 3,3,3-trifluoro-2-oxopropanoate are scarce, studies on similar fluorinated compounds highlight their utility in chemical transformations and biological applications. For instance, fluorinated building blocks are used extensively in the synthesis of complex molecules due to their unique reactivity profiles .

Data Tables

Given the limited availability of specific data on Benzyl 3,3,3-trifluoro-2-oxopropanoate, the following table summarizes general information on related compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume